![molecular formula C24H29N3O4 B1192270 BDA-366 CAS No. 1821496-27-8](/img/new.no-structure.jpg)
BDA-366
Vue d'ensemble
Description
BDA-366 is a small molecule that has been identified as a putative antagonist of the B-cell lymphoma 2 (Bcl-2) BH4 domain. It has shown potential in inducing apoptosis independently of Bcl-2 in various cancer cell models, including chronic lymphocytic leukemia and diffuse large B-cell lymphoma . This compound is proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis .
Méthodes De Préparation
The synthetic routes and reaction conditions for BDA-366 are not extensively detailed in the available literature. it is known that the compound was identified through virtual screening combined with biophysical and biochemical methods . The industrial production methods for this compound have not been explicitly documented, indicating that it may still be in the research and development phase.
Analyse Des Réactions Chimiques
BDA-366 undergoes several types of chemical reactions, primarily focusing on its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . The common reagents and conditions used in these reactions include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels . The major products formed from these reactions are apoptotic cells, particularly in cancer cell models .
Applications De Recherche Scientifique
Chronic Lymphocytic Leukemia (CLL)
A study investigated the efficacy of BDA-366 on primary CLL cells and DLBCL cell lines. The results demonstrated that this compound induced significant apoptosis in a substantial proportion of cases. Notably, this effect was independent of Bcl-2 levels, suggesting alternative pathways were involved in mediating cell death .
Diffuse Large B-cell Lymphoma (DLBCL)
In DLBCL models, this compound reduced cell viability and induced apoptosis through mechanisms involving Mcl-1 downregulation and inhibition of the PI3K/AKT pathway. The study highlighted that while Bax activation was observed, it did not correlate with direct activation by this compound .
Multiple Myeloma (MM)
Research on MM demonstrated that this compound effectively induced apoptosis in MM cell lines such as RPMI8226 and U266. In these studies, treatment with this compound resulted in a marked decrease in live cell numbers compared to control groups. Additionally, flow cytometry confirmed that it induced conformational changes in the Bcl-2 protein that promote apoptosis .
Data Tables
The following table summarizes key findings from studies on the applications of this compound across different cancer types:
Mécanisme D'action
The mechanism of action of BDA-366 involves its interaction with the Bcl-2 protein. It has been proposed to switch Bcl-2 from an antiapoptotic to a proapoptotic protein, thereby activating Bax and inducing apoptosis . recent studies have challenged this view, suggesting that this compound’s cell-death properties may involve other mechanisms beyond switching Bcl-2 conformation . These mechanisms may include the inhibition of the PI3K/AKT pathway, resulting in Bcl-2 dephosphorylation and reduced Mcl-1 protein levels .
Comparaison Avec Des Composés Similaires
BDA-366 is unique in its proposed mechanism of switching Bcl-2 from an antiapoptotic to a proapoptotic protein . Similar compounds include venetoclax, which targets the hydrophobic cleft of Bcl-2 and has been developed as a promising anticancer precision medicine for treating chronic lymphocytic leukemia . Another similar compound is DC-B01, a novel Bcl-2 inhibitor targeting the BH4 domain, which has shown potential in inducing apoptosis via the mitochondria-mediated pathway . These compounds highlight the uniqueness of this compound in its proposed mechanism of action and its potential for further research and development in cancer therapy.
Activité Biologique
BDA-366 is a small molecule that acts as a selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain. This compound has garnered attention due to its potential therapeutic applications in treating various cancers, particularly those characterized by Bcl-2 overexpression, such as chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).
This compound induces apoptosis in cancer cells by promoting a conformational change in the Bcl-2 protein. This change effectively transforms Bcl-2 from an anti-apoptotic factor into a pro-apoptotic signal, facilitating cell death. The mechanism involves the exposure of the BH3 domain of Bcl-2, which is crucial for initiating apoptosis.
Key Mechanistic Insights:
- Conformational Change : this compound binds to the BH4 domain of Bcl-2, leading to decreased phosphorylation and exposing the BH3 domain .
- Induction of Apoptosis : Studies have shown that this compound can induce robust apoptosis in both MM cell lines and primary CLL cells .
Biological Activity
The biological activity of this compound has been extensively studied in vitro and in vivo. The following table summarizes the key findings related to its biological effects:
Case Studies
- Multiple Myeloma : In a study involving multiple myeloma cell lines, treatment with this compound resulted in significant apoptosis, demonstrating its potential as a therapeutic agent against this malignancy.
- Chronic Lymphocytic Leukemia : Research indicated that this compound effectively induced apoptosis in primary CLL cells, suggesting its utility in treating patients with this type of leukemia.
- Combination Therapies : Preliminary investigations into combining this compound with other therapeutic agents have shown enhanced anti-cancer effects, highlighting its potential role in multi-drug regimens.
In Vitro Studies
In vitro studies have consistently shown that this compound can induce apoptosis across various cancer cell types. The compound's ability to alter the conformational state of Bcl-2 is pivotal to its function as an antagonist.
In Vivo Studies
Animal models have been employed to assess the efficacy and safety of this compound. Early results indicate promising outcomes in reducing tumor size and improving survival rates without significant toxicity.
Summary of Findings
The biological activity of this compound underscores its potential as a novel therapeutic agent targeting apoptotic pathways in cancer treatment. Its selective antagonism of Bcl-2 presents a compelling strategy for overcoming resistance mechanisms commonly seen in cancer therapies.
Propriétés
Numéro CAS |
1821496-27-8 |
---|---|
Formule moléculaire |
C24H29N3O4 |
Poids moléculaire |
423.513 |
Nom IUPAC |
1-(((S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 |
Clé InChI |
JYOOEVFJWLBLKF-HOTGVXAUSA-N |
SMILES |
CCN(CC)C[C@@H](O)CNC1=CC=C(NC[C@@H]2OC2)C3=C1C(C4=C(C3=O)C=CC=C4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BDA-366; BDA 366; BDA366. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.